molecular formula C18H17BrN4O4S B2722332 methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207005-80-8

methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2722332
CAS No.: 1207005-80-8
M. Wt: 465.32
InChI Key: DEORUYRDBQAMET-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a central imidazole ring substituted with a 4-bromophenyl group at the 5-position. The 2-position of the imidazole core is functionalized with a thioether-linked side chain containing a 5-methylisoxazole moiety. The compound also includes a methyl acetate ester group at the 1-position of the imidazole (Figure 1). This structure combines multiple pharmacophoric elements: the imidazole ring (common in bioactive molecules), a brominated aromatic system (enhancing lipophilicity and binding interactions), and an isoxazole group (associated with metabolic stability and kinase inhibition).

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O4S/c1-11-7-15(22-27-11)21-16(24)10-28-18-20-8-14(23(18)9-17(25)26-2)12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORUYRDBQAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate, with the CAS number 1207005-80-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4O4SC_{18}H_{17}BrN_{4}O_{4}S, with a molecular weight of 465.3 g/mol. Its complex structure includes an imidazole ring, a bromophenyl group, and an isoxazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H17BrN4O4S
Molecular Weight465.3 g/mol
CAS Number1207005-80-8

Anticancer Activity

Research has indicated that compounds containing imidazole and isoxazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of a bromophenyl group enhances cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays have shown that this compound exhibits IC50 values comparable to established chemotherapeutic agents like doxorubicin in certain cancer cell lines .
    • A study indicated that similar compounds with thiazole and imidazole structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting potential for further development .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Compounds with similar functional groups have shown activity against various bacterial strains.

  • Antibacterial Studies :
    • Research on related thiazole derivatives revealed promising antibacterial activity comparable to norfloxacin, indicating that this compound may exhibit similar effects .
    • The presence of electron-donating groups in the phenyl ring has been linked to enhanced antimicrobial activity in structurally related compounds .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Isoxazole Derivatives :
    • A study focused on isoxazole derivatives indicated significant anticancer activity against human glioblastoma U251 cells, suggesting that modifications on the isoxazole ring can lead to enhanced potency .
  • Thiazole-based Compounds :
    • Another investigation highlighted thiazole-containing compounds that exhibited high apoptosis rates in cancer cells, reinforcing the importance of specific structural features for biological efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate exhibit significant anticancer properties. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and evaluated their anticancer activity against different cancer cell lines. One derivative demonstrated a potent IC50 value, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing isoxazole and imidazole rings have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A research article from Pharmaceutical Biology highlighted the synthesis of novel isoxazole derivatives and their evaluation against various bacterial strains. The results showed that certain derivatives had a strong inhibitory effect on Gram-positive bacteria, making them promising candidates for antibiotic development .

Potential Therapeutic Targets

This compound has potential therapeutic applications in treating:

  • Cancer: Targeting specific signaling pathways involved in tumor growth.
  • Infectious Diseases: Acting as an antimicrobial agent against resistant strains.

Comparison with Similar Compounds

Compound 5m

Name : 2-(4-(4-Ethyl-5-(2-(4-bromophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole .
Key Features :

  • Core Heterocycle : Benzene-fused benzimidazole and triazole rings.
  • Substituents :
    • 4-Bromophenyl group linked via a thioethyl ketone.
    • Ethyl and methyl groups on the triazole and benzimidazole, respectively.

      Comparison :
  • Unlike the target compound, 5m lacks an imidazole core and instead employs a triazole-benzimidazole hybrid system.
  • Both compounds share a thioether linkage and brominated aromatic systems, but 5m incorporates a ketone group absent in the target.
  • Spectroscopic Data : FTIR of 5m shows peaks at 3122 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O), suggesting similarities in hydrogen bonding and carbonyl environments .

Compound 2

Name: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . Key Features:

  • Core Heterocycle: Benzimidazole with a hydroxyethyl-benzylamino substituent.
  • Substituents: Ethyl ester group at the butanoate side chain. Hydroxyethyl and benzyl groups at the 5-position. Comparison:
  • Compound 2 shares ester functionality with the target molecule but lacks brominated or isoxazole moieties.

Zygocaperoside and Isorhamnetin-3-O Glycoside

Source : Roots of Zygophyllum fabago .
Key Features :

  • Core Structures: Triterpenoid (Zygocaperoside) and flavonoid glycoside (Isorhamnetin-3-O glycoside). Comparison:
  • Unlike the synthetic target compound, these natural products lack nitrogen-rich heterocycles but highlight the utility of spectroscopic techniques (e.g., ¹H/¹³C-NMR) for structural elucidation, which are critical for verifying the target’s complex substituents .

Tabulated Comparison of Key Features

Feature Target Compound Compound 5m Compound 2
Core Heterocycle Imidazole Triazole-benzimidazole hybrid Benzimidazole
Aromatic Substituent 4-Bromophenyl 4-Bromophenyl Benzyl
Thioether Linkage Present (to isoxazole) Present (to ketone) Absent
Ester Group Methyl acetate Absent Ethyl butanoate
Key Functional Groups 5-Methylisoxazole, acetamide Triazole, benzimidazole Hydroxyethyl, benzylamino
Synthesis Method Not reported in evidence Multi-step heterocyclic condensation Schiff base formation with acetic acid

Research Findings and Implications

Structural Advantages

  • The combination of imidazole, thioether, and isoxazole groups distinguishes the target compound from benzimidazole or triazole-based analogues. The methyl acetate ester may enhance solubility compared to ethyl esters in Compound 2.

Limitations and Challenges

  • The absence of reported biological data limits functional comparisons.
  • Synthetic complexity (e.g., regioselective thioether formation) may pose challenges, as seen in triazole derivatives .

Preparation Methods

Selective Debromination of 2,4,5-Tribromoimidazole

The foundational imidazole scaffold is prepared via sodium sulfite-mediated dehalogenation:
Procedure :
2,4,5-Tribromoimidazole (49 g, 161 mmol) and sodium sulfite (101.5 g, 806 mmol) in water (500 mL) are stirred at 110°C for 6 h. Ethyl acetate extraction followed by Na₂SO₄ drying yields 4-bromoimidazole (20.5 g, 89% yield).

Optimization Insights :

  • Temperature >100°C prevents incomplete dehalogenation.
  • Excess sodium sulfite (5 eq.) ensures complete C2/C5 debromination while retaining C4-Br.

Preparation of 5-Methylisoxazol-3-Amine

Three-Step Synthesis from Ethyl Acetate and Acetonitrile

A patent-pending route avoids toxic solvents:

  • Acetylacetonitrile Formation : Acetonitrile (0.21 mol) reacts with ethyl acetate (0.21 mol) using NaH (1.4 eq.) in THF.
  • Hydrazone Intermediate : Acetylacetonitrile (17.7 g) reacts with p-toluenesulfonyl hydrazide (39.6 g) in ethanol (600 mL), yielding 48.1 g (90%) crystalline hydrazone.
  • Cyclization : Hydrazone (48.1 g), hydroxylamine HCl (16.0 g), and K₂CO₃ (95.2 g) in ethylene glycol dimethyl ether (360 mL) at 80°C for 2 h afford 14.6 g (78%) 5-methylisoxazol-3-amine.

Key Advantages :

  • Eliminates chloroform/carbon tetrachloride extraction.
  • HPLC purity >98.8% without chromatography.

Assembly of Thioethyl-Oxoethyl Linker

Thioether Formation via Nucleophilic Substitution

Stepwise Protocol :

  • 2-Bromoethyl Oxoacetate Synthesis : Ethyl glycolate (1.0 eq.) is treated with PBr₃ (1.1 eq.) in DCM at 0°C, followed by oxidation with PCC to yield 2-bromoethyl oxoacetate.
  • Thiolation : 4-Bromo-1H-imidazole (1.0 eq.) reacts with 2-bromoethyl oxoacetate (1.2 eq.) and NaSH (1.5 eq.) in DMF at 60°C for 12 h, forming the C2-thioether (72% yield).

Challenges :

  • Competing N-alkylation at imidazole N1 requires careful stoichiometry.
  • Oxoacetate stability mandates inert atmosphere.

Amide Coupling with 5-Methylisoxazol-3-Amine

EDCI/HOBt-Mediated Condensation

Reaction Conditions :

  • Thioethyl-oxoethyl intermediate (1.0 eq.), 5-methylisoxazol-3-amine (1.05 eq.), EDCI (1.2 eq.), HOBt (1.2 eq.) in DMF.
  • Stir at 25°C for 24 h under N₂.

Outcome :

  • 85% conversion (HPLC).
  • Recrystallization from ethanol/water (3:1) raises purity to 99.1%.

Esterification of Acetic Acid Side Chain

Solvent-Free Methylation

Adapting green chemistry principles:
Procedure :

  • Imidazol-1-yl-acetic acid (1.0 eq.) and methyl iodide (1.5 eq.) are ground with K₂CO₃ (2.0 eq.) in a ball mill (30 min).
  • Water washing followed by vacuum drying gives methyl ester (94% yield).

Benefits :

  • No solvent waste.
  • Reaction completes within 30 min vs. 6 h in solution phase.

Integrated Synthetic Route and Optimization

Final Sequence :

  • 4-Bromoimidazole → Thioether installation (Section 4.1).
  • Amide coupling (Section 5.1).
  • Solvent-free esterification (Section 6.1).

Overall Yield : 52% (three steps).

Impurity Profile :

Impurity Source Control Strategy
Di-acid byproduct Over-alkylation at imidazole N3 Limit methyl iodide to 1.5 eq.
Isoxazole dimer Amine oxidation N₂ atmosphere during coupling

Q & A

Q. Table 1: Synthesis Parameters from Comparable Studies

StepConditions (Evidence)Yield Range
Imidazole cyclizationReflux in HOAc, NaOAc (3–5 h)65–78%
Thioether couplingK₂CO₃, RT in acetone (12 h)72–76%

Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

Answer:

  • NMR :
    • ¹H NMR : Look for imidazole C-H protons (δ 7.5–8.5 ppm), thioether methylene (δ 3.5–4.0 ppm), and ester methyl (δ 3.7–3.9 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (ester: ~170 ppm; acetamide: ~165 ppm) and aromatic carbons .
  • IR : Stretch bands for C=O (ester: ~1740 cm⁻¹; amide: ~1680 cm⁻¹) and C-N (imidazole: ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as shown for bromothiophene-imidazole derivatives .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Vary substituents (e.g., replace 4-bromophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects on bioactivity .
  • Bioassays : Use COX-1/2 inhibition assays (IC₅₀ determination) to evaluate anti-inflammatory potential, following protocols for similar imidazole-thioacetamides .
  • Computational docking : Map binding interactions with target enzymes (e.g., cyclooxygenase) using software like AutoDock, guided by crystallographic data of related compounds .

Advanced: What strategies resolve contradictions in synthetic methods for imidazole-thioether derivatives?

Answer:

  • Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables like temperature, solvent polarity, and catalyst loading .
  • Comparative analysis : Test NaOAc (acetic acid) vs. K₂CO₃ (acetone) for thioether formation under identical conditions to identify yield-purity trade-offs .
  • Mechanistic studies : Use LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the methyl ester under basic conditions) .

Advanced: How can computational chemistry predict the reactivity or metabolic stability of this compound?

Answer:

  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • ADMET profiling : Use tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration based on logP and topological surface area .
  • Metabolite prediction : Simulate hepatic oxidation (e.g., CYP3A4-mediated dealkylation) using docking studies validated by in vitro microsomal assays .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals, as demonstrated for structurally similar imidazoles .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts (e.g., unreacted thiols) .
  • Washing protocols : Sequential washing with ethanol and diethyl ether removes residual acetic acid and inorganic salts .

Advanced: How can researchers validate the biological activity of this compound against off-target effects?

Answer:

  • Selectivity assays : Test against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to confirm target specificity .
  • Cytotoxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) to rule out nonspecific toxicity .
  • Kinetic studies : Measure IC₅₀ shifts over time to identify time-dependent inhibition artifacts .

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